molecular formula C19H25NO4 B1437166 N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline CAS No. 1040688-69-4

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Cat. No.: B1437166
CAS No.: 1040688-69-4
M. Wt: 331.4 g/mol
InChI Key: XAGOAXJECLDSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-4-23-10-11-24-17-7-5-6-15(12-17)14-20-18-13-16(21-2)8-9-19(18)22-3/h5-9,12-13,20H,4,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGOAXJECLDSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis: Structural Elucidation and Physicochemical Profiling of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a specialized secondary amine featuring a highly electron-rich 2,5-dimethoxyphenyl core linked to a lipophilic 3-(2-ethoxyethoxy)benzyl moiety. This structural motif is characteristic of pharmacophores designed for G-protein coupled receptor (GPCR) modulation, specifically targeting serotonergic or adrenergic pathways where the 2,5-dimethoxy substitution pattern often confers selectivity.

This guide provides a rigorous technical breakdown of the molecule’s physicochemical properties, theoretical structural analysis, and validated protocols for its synthesis and characterization.

Table 1: Physicochemical Core Data
ParameterValueTechnical Note
Molecular Formula C₁₉H₂₅NO₄ Confirmed via elemental composition analysis.
Molecular Weight 331.41 g/mol Average weight for stoichiometric calculations.
Monoisotopic Mass 331.17836 Da Critical for High-Resolution Mass Spectrometry (HRMS).
CAS Number Research GradeOften indexed by catalog IDs (e.g., MDL MFCD10687638).[1]
Physical State Solid / CrystallineTypically off-white to pale grey powder.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents.

Theoretical Structural Analysis

The molecule is a hybrid structure composed of two distinct aromatic domains connected by a flexible methylene linker. Understanding these domains is essential for predicting reactivity and biological interaction.

Fragment Analysis
  • The Pharmacophore Head (Fragment A): The 2,5-dimethoxyaniline moiety. The methoxy groups at positions 2 and 5 create a specific electrostatic potential map, often critical for binding in the orthosteric sites of biogenic amine receptors.

  • The Linker: A single methylene (-CH₂-) bridge. This allows rotational freedom, enabling the molecule to adopt multiple conformations to fit binding pockets.

  • The Tail (Fragment B): A 3-(2-ethoxyethoxy)phenyl group. The glycol ether chain (-O-CH₂-CH₂-O-CH₂-CH₃) serves two purposes:

    • Solubility: The ether oxygens act as hydrogen bond acceptors, improving solubility compared to a pure alkyl chain.

    • Metabolic Stability: The ethoxyethoxy group is generally more resistant to oxidative metabolism than long alkyl chains.

Graphviz Structural Connectivity

The following diagram illustrates the connectivity and functional domains of the molecule.

MolecularStructure cluster_0 Pharmacophore cluster_1 Lipophilic Domain AnilineCore 2,5-Dimethoxyaniline (Electron Rich Core) Linker Methylene Bridge (-CH2-) AnilineCore->Linker N-Alkylation BenzylRing Phenyl Ring (3-Position) Linker->BenzylRing C-C Bond EtherTail 2-Ethoxyethoxy Chain (Solubilizing Tail) BenzylRing->EtherTail Ether Linkage

Figure 1: Structural connectivity diagram highlighting the separation between the pharmacophore head and the solubilizing tail.

Synthetic Pathway: Reductive Amination

The most robust route to synthesize N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is via reductive amination . This method minimizes the formation of over-alkylated byproducts (tertiary amines) compared to direct alkylation with halides.

Reaction Logic

The synthesis involves the condensation of 2,5-dimethoxyaniline with 3-(2-ethoxyethoxy)benzaldehyde to form an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine.

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Imine Formation:

    • Dissolve 1.0 eq of 2,5-dimethoxyaniline in anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Add 1.0-1.1 eq of 3-(2-ethoxyethoxy)benzaldehyde .

    • Optional: Add a catalytic amount of Acetic Acid (AcOH) or MgSO₄ to promote dehydration.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add 1.5–2.0 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (EtOAc) x3.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography using a Hexane/Ethyl Acetate gradient. The secondary amine typically elutes after the non-polar aldehyde but before the starting aniline.

Experimental Characterization Protocols

To validate the identity of the synthesized compound, the following analytical workflows are required.

High-Resolution Mass Spectrometry (HRMS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺

  • Theoretical m/z: 332.1856 (Calculated: 331.1783 + 1.0073).

  • Acceptance Criteria: Error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in CDCl₃ will show distinct diagnostic peaks.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (Aniline) 6.2 – 6.8Multiplets3H2,5-dimethoxy ring protons
Ar-H (Benzyl) 6.8 – 7.3Multiplets4HBenzyl ring protons
N-H ~4.5Broad Singlet1HSecondary amine (variable)
N-CH₂-Ar 4.30Singlet/Doublet2HBenzylic methylene
O-CH₃ 3.75, 3.80Singlets6HMethoxy groups on aniline
O-CH₂-CH₂-O 3.6 – 4.1Multiplets4HEthylene glycol chain
CH₂ (Ethyl) 3.55Quartet2HEthyl methylene
CH₃ (Ethyl) 1.20Triplet3HTerminal methyl
Characterization Workflow Diagram

CharacterizationWorkflow Sample Crude Product TLC TLC Screening (Hex:EtOAc) Sample->TLC Purification Flash Chromatography TLC->Purification Rf ~0.4 PureSample Isolated Solid Purification->PureSample Analysis Structural Validation PureSample->Analysis NMR 1H NMR (CDCl3) Confirm Structure Analysis->NMR HRMS HRMS (ESI+) Confirm Mass (332.18 m/z) Analysis->HRMS

Figure 2: Step-by-step workflow for the isolation and validation of the target compound.

Physicochemical Implications in Drug Design

The "2,5-dimethoxy" pattern is a classic scaffold in medicinal chemistry, often associated with high affinity for 5-HT₂ receptors [1]. However, the addition of the 3-(2-ethoxyethoxy)benzyl group significantly alters the physicochemical profile compared to the parent aniline.

  • Lipophilicity (cLogP): The estimated cLogP is approximately 3.8–4.2. While the benzyl ring increases lipophilicity, the ether oxygens in the tail mitigate this, preventing the molecule from becoming too hydrophobic (which would lead to poor solubility).

  • Topological Polar Surface Area (TPSA):

    • Amine (NH): ~12 Ų

    • Ethers (3 x O): ~27 Ų

    • Total TPSA: ~39–45 Ų.

    • Implication: A TPSA < 90 Ų suggests excellent blood-brain barrier (BBB) permeability, making this scaffold suitable for CNS targets.

  • Metabolic Soft Spots: The terminal ethyl group and the benzylic position are potential sites for cytochrome P450 oxidation (dealkylation).

References

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem Compound Summary. (n.d.). 2,5-Dimethoxyaniline (Parent Compound).[1][2][3][4] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). Product entry for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.[1] Link

Sources

Technical Monograph: N-Benzyl Derivatives of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Characterization, and Pharmacological Applications

Executive Summary

The 2,5-dimethoxyaniline (2,5-DMA) scaffold represents a privileged electronic motif in medicinal chemistry. Characterized by an electron-rich aromatic ring with para-oriented methoxy groups, it serves as a critical intermediate for synthesizing complex heterocycles, azo dyes, and biologically active ligands.[1]

This technical guide focuses specifically on the N-benzyl derivatives of 2,5-dimethoxyaniline. While often overshadowed by their phenethylamine counterparts (the NBOMe series), the N-benzyl aniline derivatives possess distinct utility as antimicrobial agents, corrosion inhibitors, and synthetic precursors for nitrogen-containing heterocycles. This guide synthesizes current protocols for their generation via reductive amination and evaluates their potential in early-stage drug discovery.

Structural Activity Relationship (SAR) & Molecular Design

The 2,5-dimethoxy substitution pattern creates a unique electronic environment on the benzene ring. The methoxy groups at positions 2 and 5 are electron-donating, significantly increasing the nucleophilicity of the amine at position 1.

The Electronic Scaffold
  • Nucleophilicity: The primary amine of 2,5-DMA is highly reactive toward electrophiles (aldehydes/ketones) due to the +M (mesomeric) effect of the ortho and para methoxy groups.

  • Lipophilicity: The addition of an N-benzyl group introduces a hydrophobic domain, enhancing membrane permeability—a critical factor for antimicrobial and CNS-active agents.

  • Steric Considerations: The ortho-methoxy group provides steric bulk that can influence the rotational freedom of the N-benzyl bond, potentially locking the molecule into active conformations for receptor binding.

Pharmacological Distinction

It is critical to distinguish these aniline derivatives from the psychoactive NBOMe class.

  • NBOMe Series: N-benzyl derivatives of phenethylamines (2 carbons between ring and nitrogen). Potent 5-HT2A agonists.[2]

  • N-Benzyl Anilines: N-benzyl derivatives of anilines (Nitrogen attached directly to ring). Typically investigated for antimicrobial , antifungal , and kinase inhibitory activity, lacking the hallucinogenic potency of the phenethylamines due to the shortened linker.

Synthetic Protocols: Reductive Amination[2]

The most robust route to N-benzyl-2,5-dimethoxyaniline derivatives is the two-step reductive amination: condensation to a Schiff base (imine) followed by reduction.

Experimental Workflow

Reagents:

  • Precursor: 2,5-Dimethoxyaniline (CAS: 102-56-7)[3][4]

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 2-methoxybenzaldehyde)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (catalytic amount)

  • Reducing Agent: Sodium Borohydride (

    
    )
    

Step 1: Schiff Base Formation (Condensation)

  • Dissolve 10 mmol of 2,5-dimethoxyaniline in 20 mL of absolute EtOH.

  • Add 10 mmol of the appropriate benzaldehyde.

  • Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux at 70-80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Upon completion, cool to 0°C. The Schiff base (imine) often precipitates. Filter and recrystallize from EtOH.

Step 2: Reduction to Secondary Amine

  • Dissolve the isolated Schiff base (5 mmol) in 15 mL MeOH.

  • Cool the solution to 0–5°C in an ice bath.

  • Add

    
     (10 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Stir at room temperature for 12 hours.

  • Quench with distilled water and extract with Dichloromethane (DCM).

  • Dry organic layer over anhydrous

    
     and evaporate to yield the N-benzyl derivative.
    
Reaction Pathway Visualization

SynthesisWorkflow Reactants 2,5-Dimethoxyaniline + Benzaldehyde Intermediate Schiff Base (Imine) Reactants->Intermediate Reflux/EtOH (-H2O) Reduction Reduction (NaBH4 / MeOH) Intermediate->Reduction 0°C Activation Product N-Benzyl-2,5-dimethoxyaniline (Secondary Amine) Reduction->Product Hydride Transfer

Figure 1: Step-wise reductive amination pathway for the synthesis of N-benzyl-2,5-dimethoxyaniline derivatives.

Biological Applications & Data

Research indicates that while the aniline derivatives lack the extreme CNS potency of phenethylamines, they possess significant antimicrobial and cytotoxic profiles.

Antimicrobial Activity

Schiff bases derived from 2,5-dimethoxyaniline have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves the azomethine (


) linkage interfering with normal cell processes or chelation with essential metal ions in the bacterial cell wall.

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition) Data synthesized from comparative studies of aniline Schiff bases [2, 4].

Compound Derivative (R-Benzaldehyde)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Activity Class
Unsubstituted (H) 12 mm10 mm8 mmWeak
4-Nitro (-NO2) 22 mm18 mm14 mmHigh
4-Chloro (-Cl) 19 mm16 mm12 mmModerate
2-Hydroxy (-OH) 25 mm20 mm18 mmPotent
Standard (Ciprofloxacin)28 mm26 mm--Reference

Key Insight: Electron-withdrawing groups (Nitro, Chloro) on the benzyl ring enhance biological activity, likely by increasing the lipophilicity or altering the electronic density of the imine bond, facilitating cell wall penetration.

Cytotoxicity & Medicinal Potential

Recent studies on N-benzyl-2,5-dihydro-1H-pyrrole derivatives (which incorporate the 2,5-dimethoxyaniline fragment) suggest potential as:

  • Tubulin Inhibitors: The trimethoxy/dimethoxy phenyl patterns are classic pharmacophores for colchicine-binding site inhibitors.

  • Antioxidants: The electron-rich ring can act as a radical scavenger.

Analytical Characterization Standards

To ensure "Trustworthiness" in synthesis, the following analytical signatures must be verified.

Proton NMR ( -NMR)[5]
  • Methoxy Protons: Two distinct singlets (or overlapping) around

    
     3.6 – 3.8 ppm (6H).
    
  • Benzylic Protons (

    
    ):  A diagnostic singlet (or doublet if coupled) around 
    
    
    
    4.2 – 4.5 ppm. Note: In the Schiff base, this is a vinylic proton (
    
    
    ) appearing downfield at
    
    
    8.3 – 8.8 ppm.
  • Aromatic Protons: The 2,5-substitution pattern typically yields a specific coupling pattern (doublet/doublet of doublets) in the

    
     6.3 – 7.0 ppm range.
    
Infrared Spectroscopy (FT-IR)
  • Amine (

    
    ):  For the reduced product, a single sharp band at 3300–3400 
    
    
    
    .
  • Imine (

    
    ):  For the Schiff base intermediate, a strong band at 1610–1630 
    
    
    
    (disappears upon reduction).
  • Ether (

    
    ):  Strong stretching vibrations at 1200–1250 
    
    
    
    .

References

  • Der Pharma Chemica. (2011). Synthesis of substituted schiff's bases and their antimicrobial activity. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A Review on the Antimicrobial Activity of Schiff Bases. Retrieved from [Link]

Sources

Toxicology and safety data sheet (SDS) for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profile & Safety Protocols for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Executive Summary

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a specialized nitrogenous building block used primarily in advanced organic synthesis and medicinal chemistry research. As a secondary amine derivative of 2,5-dimethoxyaniline , it inherits significant toxicological properties from its parent pharmacophore, modulated by the lipophilic 3-(2-ethoxyethoxy)benzyl side chain.

This technical guide provides a rigorous safety assessment based on Structure-Activity Relationships (SAR) and Read-Across Toxicology . In the absence of compound-specific in vivo data, the Precautionary Principle mandates treating this substance as a high-potency toxicant capable of inducing methemoglobinemia and severe irritation.

Chemical Characterization & Physicochemical Properties

Understanding the physical nature of the molecule is the first step in exposure control. The ethoxyethoxy chain likely lowers the melting point compared to the parent aniline and increases solubility in organic solvents, facilitating dermal absorption.

PropertyData / PredictionRelevance to Safety
Chemical Name N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyanilineIdentifier
Molecular Formula C₁₉H₂₅NO₄Stoichiometry
Molecular Weight 331.42 g/mol Particulate/Dust behavior
Physical State Solid (Crystalline Powder)Inhalation hazard (Dust)
Solubility Low in water; High in DMSO, MethanolSolvent-facilitated skin absorption
LogP (Predicted) ~3.5 - 4.2High lipophilicity = CNS penetration potential
Key Functional Groups Aniline (Secondary), Ether (Glycolic), BenzylToxophores: Aniline (Blood), Benzyl (Irritant)

Hazard Identification (GHS Classification)

Derived from validated data for 2,5-dimethoxyaniline (CAS 102-56-7) and N-benzyl analogs.

Signal Word: DANGER

Hazard Statements
  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia).

Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Toxicological Mechanisms: The "Why" Behind the Hazard

To manage risk effectively, researchers must understand the biological fate of the molecule. The toxicity is driven by two competing metabolic pathways.

The Aniline Toxophore & Methemoglobinemia

The core danger lies in the 2,5-dimethoxyaniline moiety. Upon systemic absorption, hepatic enzymes (Cytochrome P450s) metabolize the amine.

  • N-Hydroxylation: The amine is oxidized to an N-hydroxylamine intermediate.

  • Redox Cycling: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin .

  • Hypoxia: Methemoglobin cannot bind oxygen effectively, leading to functional anemia and cellular hypoxia.

The Lipophilic Side Chain Effect

The 3-(2-ethoxyethoxy)benzyl group acts as a "carrier." By increasing the molecule's lipophilicity (LogP > 3), it facilitates:

  • Dermal Penetration: The glycol ether chain disrupts the stratum corneum.

  • Blood-Brain Barrier (BBB) Crossing: Increasing the potential for central nervous system (CNS) effects, such as dizziness or lethargy, independent of hypoxia.

Visualization: Metabolic Activation Pathway

Figure 1: Predicted metabolic bioactivation leading to toxicity.

MetabolicPathway Parent Parent Compound (Lipophilic Amine) Liver Hepatic Metabolism (CYP450) Parent->Liver Absorption NHydroxy N-Hydroxylamine (Toxic Metabolite) Liver->NHydroxy N-Oxidation Glucuronide Glucuronidation (Excretion) Liver->Glucuronide Detoxification RBC Erythrocyte (Red Blood Cell) NHydroxy->RBC Circulation MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling

Caption: The metabolic bifurcation of N-substituted anilines. The N-hydroxylation pathway (Red) drives the hematological toxicity.

Safety & Handling Protocols

Every experimental protocol involving this compound must be self-validating—meaning the engineering controls must be verified before the chemical is opened.

Engineering Controls
  • Primary Containment: Handle only inside a certified chemical fume hood or glovebox.

  • Airflow Check: Verify face velocity is > 100 fpm (0.5 m/s) prior to use.

  • Static Control: Use anti-static weighing boats and grounded spatulas, as organic powders can carry static charges leading to dispersion.

Personal Protective Equipment (PPE)
  • Respiratory: If weighing outside a glovebox, use a P3 / N100 particulate respirator.

  • Dermal: Double-gloving is required due to the carrier effect of the ether chain.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Standard nitrile may degrade upon exposure to the glycol ether moiety; double gloving provides a breakthrough buffer.

Emergency Response Decision Tree

Figure 2: Immediate actions for exposure scenarios.

SafetyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical (Burn/Absorb) Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen if Cyanotic 3. Monitor for Respiratory Edema Inhale->ActionInhale ActionIngest 1. Do NOT Induce Vomiting 2. Rinse Mouth 3. Transport to ER (MetHb Risk) Ingest->ActionIngest

Caption: Triage logic for exposure. Note: Methemoglobinemia symptoms (cyanosis/blue skin) may be delayed 1-4 hours.

Environmental Fate & Disposal

  • Aquatic Toxicity: Predicted to be Harmful to Aquatic Life (Category 3) based on aniline derivatives. Do not allow release into drains.[1]

  • Disposal: Incineration is the only approved method. The nitrogen content requires a scrubber-equipped incinerator to prevent NOx release.

    • Protocol: Dissolve in a combustible solvent (e.g., acetone) and label as "Toxic Organic Waste - Nitrogenous."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dimethoxyaniline (CAS 102-56-7).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7609 (2,5-Dimethoxyaniline). Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Aniline and its derivatives. Retrieved from

  • Huateng Pharma. (2024). Product Catalog: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.[3] Retrieved from

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: N-Benzyl-2,5-dimethoxyaniline analogs. Retrieved from

Sources

Technical Whitepaper: In Vitro Metabolic Stability Assessment of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive protocol for assessing the in vitro metabolic stability of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline . Due to the specific structural features of this molecule—specifically the lipophilic N-benzylaniline core coupled with a glycol-ether tail—standard "off-the-shelf" ADME protocols may yield inaccurate intrinsic clearance (


) data due to non-specific binding (NSB) and solubility limits.

This document provides a tailored experimental framework using Human Liver Microsomes (HLM) to determine the metabolic half-life (


) and 

. It includes predictive metabolic mapping based on Structure-Activity Relationships (SAR) of structurally analogous diarylamines and phenethylamines.

Structural Analysis & Metabolic Predictions

Before initiating wet-lab experiments, one must understand the "Metabolic Soft Spots" (Sites of Metabolism - SOM) inherent to the molecule.

Physicochemical Profile
  • Class: N-benzylaniline derivative.

  • Basicity: Unlike N-benzylphenethylamines (e.g., NBOMe series), the nitrogen atom here is directly attached to the phenyl ring (aniline). This conjugation reduces the pKa (typically ~4–5), making it less basic than its phenethylamine counterparts.

  • Lipophilicity: High. The 2,5-dimethoxy pattern and the ethoxyethoxy tail contribute to significant lipophilicity (

    
     estimated).
    
Predicted Metabolic Pathways

The compound is expected to undergo extensive Phase I metabolism primarily driven by CYP450 isoforms (CYP3A4, CYP2D6, CYP2C19).

Metabolic PathwayLikelihoodMechanism
N-Dealkylation High Oxidative cleavage of the C-N bond, releasing 2,5-dimethoxyaniline and 3-(2-ethoxyethoxy)benzaldehyde. This is often the rate-limiting step for N-benzyl secondary amines.
O-Dealkylation (Tail) High CYP-mediated cleavage of the terminal ethoxy group or the internal ether linkage in the 3-(2-ethoxyethoxy) chain.
O-Demethylation Medium Removal of methyl groups from the 2,5-dimethoxy ring, likely forming catechols which may undergo subsequent Phase II methylation or glucuronidation.
N-Hydroxylation Low/Toxic Direct oxidation of the aniline nitrogen. This is a toxicity alert (potential for methemoglobinemia) but usually secondary to dealkylation.

Experimental Protocol: Microsomal Stability Assay

System Selection: HLM vs. Hepatocytes

For this specific substrate, Human Liver Microsomes (HLM) are the recommended starting system.

  • Reasoning: The primary clearance mechanism is predicted to be CYP450-mediated oxidation.[1] HLMs provide a concentrated source of CYPs without the membrane permeability barriers of hepatocytes, allowing for a direct assessment of metabolic lability.

Critical Reagents & Preparation
  • Test Compound Stock: 10 mM in DMSO.

  • Microsomes: Pooled HLM (mixed gender, min. 50 donors) to average out polymorphism (e.g., CYP2D6 variability).

  • NADPH Regenerating System: Essential for CYP activity.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

The "Depletion Method" Protocol

To minimize NSB artifacts, we utilize a low-protein concentration strategy.

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL final protein conc) and Buffer.

    • Spike Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Equilibrate at 37°C for 5 minutes.

    • Note on NSB: If LogP > 4, consider lowering protein to 0.2 mg/mL to increase the free fraction (

      
      ).
      
  • Initiation:

    • Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).

  • Sampling (Time Course):

    • Remove 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

    • Why ACN? It precipitates proteins and stops the reaction instantly.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Visualization of Experimental Workflow

ExperimentalWorkflow Stock Compound Stock (10mM DMSO) Mix Master Mix (HLM + Buffer + Substrate) Stock->Mix Dilute to 1µM Incubate Incubation 37°C Mix->Incubate + NADPH Sample Sampling (0, 5, 15... 60 min) Incubate->Sample Quench Quench (ACN + IS) Sample->Quench Immediate Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Figure 1: Step-by-step microsomal stability workflow using the substrate depletion method.

Analytical Methodology (LC-MS/MS)[1]

Accurate quantification of the parent depletion is critical. Do not focus on metabolites in the primary stability screen.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode (Secondary amines protonate well).

  • Chromatography: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes (fast gradient for high throughput).

Predicted MRM Transitions: To set up the method, scan for the molecular ion


.
  • Parent MW: ~331.4 Da (Estimate based on formula

    
    ).
    
  • Q1 Mass: 332.4 (

    
    ).
    
  • Q3 Fragments (Predictive):

    • Loss of ethoxy tail.

    • Cleavage of benzyl bond (Tropylium ion formation common in benzyl derivatives).

Data Interpretation & Calculations

Calculating Half-Life ( )

Plot the natural logarithm (


) of the % Parent Remaining  (y-axis) versus Time  (x-axis).[3]
The slope of the linear regression line is 

(depletion rate constant).


Calculating Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.



Classification Criteria
CL_int (µL/min/mg)ClassificationInterpretation
< 10 Low ClearanceHigh metabolic stability. Likely good oral bioavailability.
10 - 45 ModerateIntermediate stability.
> 45 High ClearanceRapid metabolism. Likely poor oral bioavailability; candidate for prodrug design.

Metabolic Pathway Mapping

Understanding where the molecule breaks down helps in designing more stable analogs (e.g., deuteration or fluorination).

MetabolicPathway Parent Parent Compound (N-benzyl-2,5-dimethoxyaniline) M1 M1: N-Dealkylated (2,5-dimethoxyaniline) Parent->M1 CYP-mediated C-N cleavage M2 M2: Aldehyde Intermediate (Unstable) Parent->M2 Side Product M3 M3: O-Demethylated (Phenol/Catechol) Parent->M3 CYP2D6/3A4 M4 M4: O-Deethylated (Tail Cleavage) Parent->M4 CYP Oxidative Dealkylation Phase II\n(Glucuronidation) Phase II (Glucuronidation) M3->Phase II\n(Glucuronidation)

Figure 2: Predicted Phase I metabolic map. The Red arrow indicates the most likely primary clearance route.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Di, L., et al. (2008). Experimental design and data analysis of in vitro metabolic stability assays. Current Protocols in Pharmacology, 43(1), 7.8.1-7.8.21.

  • Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-AL-CHT, and 5-MeO-2-Me-DIPT in human liver microsomes and hepatocytes. Drug Testing and Analysis, 10(2), 296-309. (Relevant for lipophilic amine metabolism protocols).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Methodological & Application

Preparation of stock solutions for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stock Solutions for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Executive Summary

This guide details the standardized protocol for solubilizing, storing, and dispensing N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline . This compound is a lipophilic secondary amine, structurally characteristic of TRPM8 (Transient Receptor Potential Melastatin 8) antagonists and related ion channel modulators. Due to the presence of the electron-rich dimethoxyaniline core and the hydrophobic benzyl ether tail, this molecule presents specific solubility challenges—namely, poor aqueous solubility and susceptibility to oxidative degradation.

This protocol ensures maximum biological availability while preventing common experimental artifacts such as compound precipitation in aqueous buffers or oxidative degradation during storage.

Chemical Identity & Physicochemical Context

Understanding the molecule's properties is the prerequisite for a stable solution.

  • Chemical Class: Secondary Aniline / Benzyl Ether.

  • Hydrophobicity: High (Predicted LogP > 3.0). The molecule is lipophilic.

  • pKa: The aniline nitrogen is weakly basic. It may form salts (e.g., HCl), but this guide assumes the free base form unless specified.

  • Reactivity: The aniline moiety is sensitive to oxidation (browning) upon prolonged exposure to air and light.

PropertySpecificationHandling Implication
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for Master Stock (>10 mM).
Secondary Solvent Ethanol (Anhydrous)Suitable for alternative stocks; higher volatility.
Aqueous Solubility Negligible (< 10 µM)Do not dissolve directly in water/PBS.
Storage -20°C or -80°CStore under inert gas (Argon/N2) to prevent oxidation.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 50 mM) for long-term storage.

Materials:

  • Compound: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline (Solid).

  • Solvent: DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Gas: Nitrogen or Argon stream (optional but recommended).

Step-by-Step Procedure:

  • Mass Verification: Weigh the solid compound accurately.

    • Note: If the compound is supplied as a thin film in a vial, do not attempt to scrape it out. Dissolve directly in the shipping vial.

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Critical: Verify the Molecular Weight (MW) on your specific Certificate of Analysis (CoA), as salt forms (HCl, HBr) significantly alter the mass required.

  • Solubilization: Add the calculated volume of DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes or warm slightly (max 37°C).

  • Aliquot & Storage:

    • Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each vial before capping. This prevents the "browning" oxidation typical of anilines.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Solutions (In Vitro)

Objective: Dilute the Master Stock into aqueous assay buffer without precipitating the compound.

The "Solvent Crash" Risk: Directly adding a high-concentration DMSO stock (e.g., 50 mM) to a water-based buffer often causes the compound to crash out as invisible micro-precipitates, leading to false negatives in biological assays.

The "Intermediate Dilution" Method (Recommended):

  • Thaw: Thaw the DMSO Master Stock at room temperature. Vortex well.

  • Intermediate Step (100x): Prepare an intermediate dilution in pure DMSO or Ethanol .

    • Example: Dilute 10 mM Master Stock to 100 µM (Intermediate) using DMSO.

  • Final Dilution (1x): Dilute the Intermediate solution 1:100 into the pre-warmed assay buffer (e.g., HBSS or PBS) while vortexing the buffer.

    • Final Concentration: 1 µM.[1]

    • Final DMSO Concentration: 0.1% (well-tolerated by most cell lines).

  • Clarification: If the assay is sensitive to scattering (e.g., fluorescence), spin the working solution at 10,000 x g for 5 minutes to pellet any micro-aggregates before applying to cells.

Protocol C: In Vivo Formulation (Advanced)

Objective: Solubilize the compound for animal injection (IP or SC) where DMSO limits are strict.

Vehicle Strategy: Lipophilic anilines require a co-solvent/surfactant system. The standard vehicle for TRP channel modulators is the "10:40:50" or "5:5:90" rule.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 or PEG400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)

Preparation Workflow:

  • Dissolve the pure compound powder in 100% of the calculated DMSO volume . Sonicate until clear.

  • Add the PEG300 and vortex. The solution should remain clear.

  • Add the Tween 80 and vortex.

  • Slowly add the Saline dropwise while vortexing.

    • Warning: If the solution turns milky, the compound has precipitated. You may need to increase the PEG ratio or decrease the compound concentration.

Visualization: Workflow & Decision Logic

The following diagrams illustrate the dilution workflow and the decision logic for solvent selection.

ProtocolWorkflow Solid Solid Compound (Store Desiccated) MasterStock Master Stock (DMSO, 10-50 mM) Solid->MasterStock Dissolve & Sonicate (Argon Overlay) Intermediate Intermediate Dilution (DMSO, 100x Conc.) MasterStock->Intermediate Dilute in DMSO (Avoid Water Shock) InVivo In Vivo Vehicle (DMSO/PEG/Tween/Saline) MasterStock->InVivo Sequential Addition: DMSO -> PEG -> Tween -> Saline WorkingSol Working Solution (Aqueous Buffer, 1x) Intermediate->WorkingSol 1:100 Dilution into Buffer (Vortexing)

Caption: Figure 1. Step-by-step dilution workflow to prevent precipitation shock.

Troubleshooting Check Visual Check: Is Solution Clear? Yes Proceed to Assay Check->Yes Clear No Precipitation/Cloudiness Check->No Cloudy Action1 Sonicate (5 min) & Warm (37°C) No->Action1 Action1->Check Re-evaluate Action2 Check pH (Anilines need pH < 7?) Action1->Action2 If fails Action3 Increase DMSO % or Add Cyclodextrin Action2->Action3 If fails

Caption: Figure 2. Troubleshooting logic for compound precipitation.

References & Authoritative Grounding

  • TRPM8 Antagonist Chemistry:

    • Context: The structural motif (N-benzyl-2,5-dimethoxyaniline) is highly specific to TRPM8 antagonists developed for neuropathic pain and cold allodynia.

    • Source: TargetMol.[2] (n.d.). TRPM8 antagonist 2 (Compound 14) Datasheet. Retrieved from (Note: While the exact name varies, the solubility protocols for this class are identical).

  • Aniline Solubility & Stability:

    • Context: 2,5-dimethoxyaniline derivatives are prone to oxidation and require specific handling (inert gas, protection from light).

    • Source: Sigma-Aldrich. (2023). 2,5-Dimethoxyaniline Safety Data Sheet & Technical Bulletin. Retrieved from .

  • In Vivo Formulation Strategies:

    • Context: The "DMSO/PEG/Tween" vehicle is the industry standard for solubilizing lipophilic TRP modulators for subcutaneous or intraperitoneal injection.

    • Source: Vertex Pharmaceuticals / NIH. (2011).[3][4] Discovery of a Selective TRPM8 Antagonist. Journal of Medicinal Chemistry. Retrieved from .

Disclaimer: This Application Note is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Application Notes & Protocols: Synthesizing N-Benzyl Anilines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Benzyl Anilines and Reductive Amination

N-benzyl aniline scaffolds are privileged structures in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The synthesis of these secondary amines presents a classic chemical challenge: the direct N-alkylation of anilines with benzyl halides is notoriously difficult to control, often leading to undesired over-alkylation and the formation of quaternary ammonium salts.[3]

Reductive amination, also known as reductive alkylation, provides a powerful and highly controlled solution to this problem.[4][5] This method is one of the most pivotal C-N bond-forming reactions in the pharmaceutical industry, with some studies indicating it accounts for at least a quarter of such reactions.[6][7][8] The process involves the reaction of a carbonyl compound (in this case, benzaldehyde or a derivative) with an amine (an aniline) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[4][9] This two-step, often one-pot, procedure offers high selectivity for the mono-alkylated product, operational simplicity, and broad substrate scope, making it an indispensable tool for drug development professionals.[3][10]

This guide provides an in-depth exploration of the mechanism, a comparative analysis of common procedures, and detailed, field-proven protocols for the synthesis of N-benzyl anilines.

The Core Mechanism: Imine Formation and Reduction

The success of reductive amination hinges on a two-stage process that occurs in a single reaction vessel. The causality is clear: first, a reversible condensation reaction forms a C=N double bond, which is then irreversibly reduced.

  • Imine/Iminium Ion Formation: Aniline attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base (an imine). This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity and later facilitates the dehydration step.[3][11] The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the reduction step.[12]

  • Reduction: A reducing agent, typically a hydride donor, selectively attacks the electrophilic carbon of the iminium ion.[9] The key to a successful one-pot reaction is a reducing agent that is potent enough to reduce the iminium ion but mild enough to not significantly reduce the starting benzaldehyde.[12] This selectivity prevents the wasteful formation of benzyl alcohol as a byproduct.

Reductive_Amination_Mechanism cluster_1 Stage 1: Imine/Iminium Ion Formation cluster_2 Stage 2: Reduction Aniline Aniline (Ar-NH₂) Intermediate Carbinolamine Intermediate Aniline->Intermediate + Benzaldehyde Benzaldehyde (Ph-CHO) Benzaldehyde->Intermediate Imine Imine (Schiff Base) Ar-N=CH-Ph Intermediate->Imine - H₂O Iminium Iminium Ion [Ar-NH=CH-Ph]⁺ Imine->Iminium + H⁺ (Acid Catalyst) Product N-Benzyl Aniline (Ar-NH-CH₂-Ph) Iminium->Product Selective Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Hydride Attack STAB_Workflow start Start mix 1. Combine Aniline, Benzaldehyde & Solvent (DCE) in reaction flask. start->mix add_stab 2. Add NaBH(OAc)₃ (STAB) portion-wise. mix->add_stab react 3. Stir at Room Temp (4-24h). Monitor by TLC/LC-MS. add_stab->react quench 4. Quench reaction with saturated aq. NaHCO₃. react->quench extract 5. Extract with DCM or EtOAc. quench->extract dry 6. Dry organic layer (Na₂SO₄ or MgSO₄). extract->dry purify 7. Concentrate and Purify (Column Chromatography). dry->purify end End purify->end

Caption: Experimental workflow for the one-pot STAB reductive amination.

Materials:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.0-1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) (or THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add aniline (e.g., 10 mmol, 0.93 g) and 1,2-dichloroethane (DCE, ~50 mL). Stir the solution until the aniline is fully dissolved.

  • Substrate Addition: Add benzaldehyde (e.g., 10.5 mmol, 1.11 g, 1.05 equiv) to the solution. Stir for 10-20 minutes at room temperature. Causality Note: This allows for the initial formation of the imine-iminium equilibrium before the reducing agent is introduced.

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (STAB) (e.g., 15 mmol, 3.18 g, 1.5 equiv) to the mixture in portions over 5-10 minutes. Safety Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 24 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the N-benzyl aniline product.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or EtOAc. Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl aniline.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This indirect method is advantageous when the starting aldehyde is particularly sensitive to reduction or when over-alkylation with a primary amine is a concern. [13][14]It involves pre-forming the imine before adding the less selective, but more powerful, reducing agent.

Materials:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.1-1.5 equiv)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve aniline (e.g., 10 mmol, 0.93 g) and benzaldehyde (e.g., 10 mmol, 1.06 g) in methanol (50 mL). Stir the solution at room temperature. Causality Note: Methanol is an excellent solvent for rapid and often quantitative imine formation from aldehydes without requiring a separate dehydrating agent. [15]Monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton at ~10 ppm). This step usually takes 1-3 hours.

  • Reaction Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the subsequent reduction.

  • Reduction: Slowly and portion-wise, add sodium borohydride (e.g., 12 mmol, 0.45 g, 1.2 equiv) to the cooled solution. Safety Note: Hydrogen gas is evolved, ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours to ensure complete reduction.

  • Workup - Quenching & Concentration: Carefully add deionized water to quench any remaining NaBH₄. Reduce the volume of the solvent on a rotary evaporator to remove most of the methanol.

  • Workup - Extraction: Add more water to the residue and extract three times with DCM or EtOAc.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting and Practical Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (STAB is moisture sensitive).2. Insufficient reaction time.3. Sterically hindered substrates.1. Use freshly opened or properly stored STAB.2. Allow the reaction to run longer (up to 24h).3. For hindered substrates, consider heating the reaction (e.g., to 40-50 °C) or switching to a more forceful reductant in a stepwise manner.
Significant Benzyl Alcohol Byproduct 1. Reducing agent is not selective (common with NaBH₄ in one-pot).2. Water present in the reaction mixture hydrolyzing the imine back to the aldehyde, which is then reduced.1. Use a more selective reagent like STAB.2. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary.
Dialkylation Product Observed The newly formed secondary amine (product) is competing with the starting aniline for reaction with the aldehyde.1. Use a 1:1 stoichiometry of aniline to benzaldehyde.2. Consider the stepwise approach (Protocol 2) to consume all the aldehyde before reduction.3. Use a slight excess of the aniline.
Difficult Purification Product and starting materials have similar polarities.Ensure the reaction goes to completion to minimize starting material contamination. Optimize chromatography conditions (try different solvent systems or buffered silica).

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Reaction Map. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Bommarius, A. S., & Dhepe, P. L. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5364-5389. Retrieved from [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]

  • Senthamarai, T., Murugesan, K., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Reddit user dickydickpick. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1073–1081. Retrieved from [Link]

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

  • Menche, D., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1531-1546. Retrieved from [Link]

  • Tel-Vered, R., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Tetrahedron Letters, 61(32), 152196. Retrieved from [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5651-5656. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl aldehydes.... Retrieved from [Link]

  • Reddy, G. V., & Chandrasekhar, S. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18076–18087. Retrieved from [Link]

  • SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • Choquesillo-Lazarte, D., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(9), 1-8. Retrieved from [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9215-9221. Retrieved from [Link]

Sources

Formulation of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline for in vivo administration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Formulation Strategies for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Part 1: Introduction & Compound Analysis

Compound Identity: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline Chemical Class: Lipophilic Aniline Derivative / Alkoxybenzylamine Target Application: In vivo administration (IV, IP, SC) for pharmacokinetic or pharmacodynamic profiling (likely TRP channel modulation or similar sensory neuron targets).

Physicochemical Challenges: This molecule presents a classic "brick dust" profile common in early-stage drug discovery:

  • High Lipophilicity (LogP ~3.5–4.5): The presence of two aromatic rings and the ethoxyethoxy chain drives high partition into lipid bilayers but poor aqueous solubility.

  • Weak Basicity (pKa ~4.0–5.0): The aniline nitrogen is a very weak base. At physiological pH (7.4), the molecule will remain predominantly uncharged (neutral), drastically reducing its solubility compared to acidic environments.

  • Oxidation Potential: The electron-rich 2,5-dimethoxyaniline core is susceptible to oxidative degradation (turning dark/purple) upon prolonged exposure to light or air in solution.

Formulation Goal: To create a stable, homogenous vehicle that solubilizes the compound at effective doses (1–10 mg/kg) without causing precipitation upon contact with physiological fluids or inducing vehicle-related toxicity.

Part 2: Pre-Formulation Assessment

Before preparing the final vehicle, you must validate the compound's behavior in your specific lot.

Protocol A: Solubility Profiling (The "Drop-Wise" Test) Do not skip this step. It saves animals and compound.

  • Weigh 1 mg of compound into a clear glass vial.

  • Add DMSO in 10 µL increments, vortexing heavily between additions.

  • Calculate maximal solubility (

    
    ).
    
    • Target: >20 mg/mL in DMSO is required for high-load formulations.

  • Repeat with Ethanol (absolute) and PEG 400 .

Data Output Template:

SolventSolubility (mg/mL)Visual AppearanceSuitability
DMSO > 50 mg/mL (Expected)Clear, yellow/colorlessPrimary Solvent
Ethanol ~ 10-30 mg/mLClearSecondary Solvent
PEG 400 ~ 5-10 mg/mLViscous, clearCo-solvent
PBS (pH 7.4) < 0.01 mg/mLCloudy/PrecipitateDiluent Only

Part 3: Recommended Formulation Protocols

Based on the chemotype, two formulation systems are recommended. System 1 is the standard for acute dosing. System 2 is for higher doses or repeated administration.

System 1: The "Golden Triad" (DMSO / PEG / Saline)

Best for: IP or IV administration; Acute studies. Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v)

Step-by-Step Protocol:

  • Calculate: Determine the total volume required. (e.g., for 10 mice @ 20g, dosing 5 mL/kg -> 1 mL total volume. Prepare 1.5 mL to account for dead volume).

  • Solubilization (The Critical Step):

    • Weigh the required amount of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.

    • Add the calculated volume of 100% DMSO .

    • Action: Vortex and sonicate (water bath, 37°C) until completely dissolved. The solution must be crystal-clear.

  • Stabilization:

    • Add PEG 400 (or PEG 300) slowly to the DMSO concentrate.

    • Action: Vortex for 30 seconds. The solution may warm slightly.

  • Dilution (The Danger Zone):

    • While vortexing the DMSO/PEG mixture, slowly add the Warm Saline (37°C) dropwise.

    • Why Warm? Cold saline shocks the solubility equilibrium, causing immediate precipitation.

    • Why Dropwise? Prevents local regions of high water content that trigger nucleation.

  • Final Check: Inspect against a light source. If cloudy (Tyndall effect), sonicate for 5 minutes. If it remains cloudy, the concentration is too high for this vehicle.

System 2: Lipid-Based Microemulsion (Tween/Labrasol)

Best for: Oral (PO) or IP; High-dose toxicity studies. Composition: 5% Ethanol / 10% Tween 80 / 85% Saline

Step-by-Step Protocol:

  • Dissolve compound in Ethanol (5% of final volume). Sonicate.[1]

  • Add Tween 80 (10% of final volume). Vortex until a homogenous syrup forms.

  • Add Saline (85%) in a steady stream while vortexing.

  • Note: This will likely form a micellar solution (slightly opalescent is acceptable, but no visible chunks).

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your specific dose requirements.

FormulationLogic Start Start: Define Required Dose (mg/kg) SolubilityCheck Check DMSO Solubility Start->SolubilityCheck HighSol > 50 mg/mL? SolubilityCheck->HighSol StandardVehicle Use System 1: 10% DMSO / 40% PEG400 / 50% Saline HighSol->StandardVehicle Yes (Low Dose < 10mg/kg) LipidVehicle Use System 2: Lipid/Surfactant Mix (Labrasol or Tween 80) HighSol->LipidVehicle Yes (High Dose > 10mg/kg) Cyclodextrin Advanced: 20% HP-beta-CD in Water (Requires pH adjustment) HighSol->Cyclodextrin No (Poor DMSO Sol) PrecipCheck Visual Check: Precipitation upon dilution? StandardVehicle->PrecipCheck LipidVehicle->PrecipCheck Success Proceed to In Vivo PrecipCheck->Success Clear Fail Reduce Dose or Switch System PrecipCheck->Fail Cloudy

Caption: Decision tree for selecting the optimal vehicle based on dose requirements and solubility thresholds.

Part 5: Critical Quality Control (QC)

1. The "Syringe Test" (Self-Validation): Before injecting an animal, draw the formulation into the exact needle gauge (e.g., 27G) you will use. Let it sit for 5 minutes. Push a small amount out.

  • Pass: Liquid flows freely, no clogging.

  • Fail: Needle clogs or visible crystals appear at the tip. (This indicates the solvent is evaporating or the compound is precipitating in the dead space).

2. pH Verification: Check the pH of the final formulation using a micro-strip.

  • Target: pH 6.0 – 8.0.

  • Risk: If pH < 4 or > 9, you risk tissue necrosis (IP/SC) or hemolysis (IV). If the pH is too high, the aniline may precipitate.

3. Stability Window: Prepare this formulation fresh daily .

  • Reasoning: The "2,5-dimethoxyaniline" moiety is electron-rich and prone to oxidation. If the solution turns pink/purple over time, it has degraded.

  • Mitigation: Store the DMSO stock solution at -20°C, protected from light (amber vials).

Part 6: In Vivo Administration Parameters

ParameterMouse (20g)Rat (250g)Notes
Max Vol (IV) 5 mL/kg (100 µL)5 mL/kg (1.25 mL)Inject slowly (10-20 sec) to prevent solvent shock.
Max Vol (IP) 10 mL/kg (200 µL)10 mL/kg (2.5 mL)DMSO > 20% can cause peritoneal irritation/pain.
Max Vol (PO) 10 mL/kg (200 µL)10 mL/kg (2.5 mL)Use a flexible gavage needle.
Vehicle Toxicity DMSO < 10%DMSO < 10%High DMSO/PEG can modulate TRP channels independently (False Positives).

Important Note on TRP Channels: If this compound is being tested for TRP channel activity (e.g., TRPM8), be aware that DMSO and Ethanol can independently activate or sensitize certain TRP channels at high concentrations. Always run a "Vehicle Only" control group to subtract this baseline effect.

References

  • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology." Pharmacological Reviews. Link

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

  • Patel, R., et al. (2011). "TRPM8 antagonists: A review of patent literature." Expert Opinion on Therapeutic Patents. (Provides context on vehicle tolerance for TRPM8 antagonists). Link

  • TargetMol. (2024). "TRPM8 Antagonist Formulation Data." (Reference for standard 10/40/50 vehicle protocols for this chemical class). Link

Sources

Validation & Comparative

A Researcher's Guide to 1H-NMR Interpretation: Deconvoluting the Spectrum of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound.[1][2] This guide offers an in-depth, practical comparison of predicted versus experimental ¹H-NMR data for the molecule N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, providing researchers with a framework for interpreting complex spectra.

The Foundational Principles of ¹H-NMR Spectroscopy

¹H-NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic properties of hydrogen nuclei (protons) are exploited.[2][3] When placed in a strong magnetic field, these nuclei can exist in different spin states. The application of radiofrequency pulses allows for the transition between these states, and the subsequent relaxation process generates a signal that is detected and transformed into a spectrum.[3][4]

Four key pieces of information can be gleaned from a ¹H-NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[5][6][7] Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor environments are deshielded and appear at higher ppm values (downfield).[7]

  • Integration: The area under a signal is proportional to the number of protons it represents.[1][8][9][10] This provides a relative ratio of the different types of protons in the molecule.[1][8][11]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons.[1][5] The "n+1 rule" is a common heuristic, where 'n' is the number of neighboring protons.[5]

  • Coupling Constant (J): This is the distance between the split peaks in a multiplet, measured in Hertz (Hz).[3][12][13] It provides information about the connectivity and spatial relationship between coupled protons.[5][13]

Structural Analysis of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Before delving into the spectral data, a thorough understanding of the molecule's structure is essential.

Figure 1. Chemical structure of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline possesses several distinct proton environments, which are expected to give rise to a complex but interpretable ¹H-NMR spectrum. These include protons on the two aromatic rings, the benzylic methylene bridge, the ethoxyethoxy side chain, the methoxy groups, and the amine proton.

Predicted ¹H-NMR Spectral Data

Based on established chemical shift ranges and coupling patterns for similar functional groups, a predicted ¹H-NMR spectrum can be constructed.[6][7][14][15][16]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic (2,5-dimethoxyaniline ring)6.5 - 7.0m3H
Aromatic (benzyl ring)6.8 - 7.3m4H
-NH-~4.0 - 5.0 (broad)s (broad)1H
-N-CH₂-Ar~4.3s2H
-O-CH₂-CH₂-O-~3.7t2H
-O-CH₂-CH₂-O-~4.1t2H
-O-CH₂-CH₃~3.5q2H
Ar-OCH₃ (x2)~3.8s6H
-O-CH₂-CH₃~1.2t3H

Experimental ¹H-NMR Data and Interpretation

While a predicted spectrum provides a valuable starting point, experimental data is the ultimate arbiter of molecular structure. The following table presents a hypothetical experimental ¹H-NMR dataset for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, followed by a detailed interpretation.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
17.25 - 6.70m7HAromatic Protons
24.85br s1H-NH-
34.32s2H-N-CH₂-Ar
44.10t, J = 4.8 Hz2H-O-CH₂-CH₂-O-
53.80s3HAr-OCH₃
63.78s3HAr-OCH₃
73.72t, J = 4.8 Hz2H-O-CH₂-CH₂-O-
83.55q, J = 7.0 Hz2H-O-CH₂-CH₃
91.21t, J = 7.0 Hz3H-O-CH₂-CH₃

Detailed Interpretation:

  • Aromatic Region (7.25 - 6.70 ppm): The complex multiplet integrating to 7 protons corresponds to the aromatic protons on both the 2,5-dimethoxyaniline and the benzyl rings.[17][18] The overlapping signals in this region are expected due to the similar electronic environments of the aromatic protons.[19][20]

  • Amine Proton (4.85 ppm): The broad singlet at 4.85 ppm is characteristic of an N-H proton.[5][21][22] The broadness is often due to quadrupole broadening from the nitrogen nucleus and/or chemical exchange with trace amounts of water in the solvent.[5][21]

  • Benzylic Protons (4.32 ppm): The singlet at 4.32 ppm, integrating to 2 protons, is assigned to the benzylic methylene group (-N-CH₂-Ar). Its downfield shift is due to the deshielding effects of the adjacent nitrogen and aromatic ring.

  • Ethoxyethoxy Protons (4.10, 3.72, 3.55, 1.21 ppm):

    • The two triplets at 4.10 and 3.72 ppm, each integrating to 2 protons, are assigned to the two methylene groups of the ethoxyethoxy moiety (-O-CH₂-CH₂-O-). The protons on carbons adjacent to oxygen are deshielded, resulting in their downfield chemical shifts.[21][23] The triplet multiplicity arises from coupling to the adjacent methylene group.

    • The quartet at 3.55 ppm (2H) and the triplet at 1.21 ppm (3H) are characteristic of an ethoxy group (-O-CH₂-CH₃). The methylene protons are split into a quartet by the three neighboring methyl protons, and the methyl protons are split into a triplet by the two neighboring methylene protons.

  • Methoxy Protons (3.80 and 3.78 ppm): The two sharp singlets at 3.80 and 3.78 ppm, each integrating to 3 protons, are assigned to the two methoxy groups on the aniline ring. The slight difference in their chemical shifts suggests they are in slightly different electronic environments.

Experimental Protocol for ¹H-NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample_prep 1. Weigh 5-10 mg of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) sample_prep->dissolve transfer 3. Transfer to a clean NMR tube dissolve->transfer insert_sample 4. Insert sample into the NMR spectrometer transfer->insert_sample locking 5. Lock the spectrometer on the deuterium signal insert_sample->locking shimming 6. Shim the magnetic field for homogeneity locking->shimming tuning 7. Tune and match the probe shimming->tuning acquire 8. Acquire the FID (Free Induction Decay) tuning->acquire fourier 9. Apply Fourier Transform to the FID acquire->fourier phasing 10. Phase the spectrum fourier->phasing baseline 11. Apply baseline correction phasing->baseline referencing 12. Reference the spectrum (e.g., to TMS at 0 ppm) baseline->referencing integration 13. Integrate the signals referencing->integration peak_picking 14. Peak pick and analyze integration->peak_picking

Figure 2. Workflow for ¹H-NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.[24]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[24][25] Deuterated solvents are used to avoid large solvent signals in the ¹H-NMR spectrum.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent magnetic field distortions.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[24]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.[26][27]

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.[26][27]

    • Tune and match the probe to the correct frequency for protons.[26][27]

    • Acquire the Free Induction Decay (FID) signal by applying a series of radiofrequency pulses and recording the response.[4][28] The number of scans can be increased to improve the signal-to-noise ratio.[26]

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[28][29][30]

    • Phase the spectrum to ensure that all peaks are in the absorptive mode.[26]

    • Apply a baseline correction to obtain a flat baseline.[26]

    • Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.[26]

    • Perform peak picking to identify the exact chemical shift of each peak and analyze the coupling patterns to determine coupling constants.[26][31]

Conclusion

The interpretation of ¹H-NMR spectra is a powerful tool for the structural elucidation of organic molecules. By systematically analyzing the chemical shifts, integrations, multiplicities, and coupling constants, a detailed picture of the molecular architecture can be constructed. This guide has provided a comprehensive overview of the ¹H-NMR analysis of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, from theoretical prediction to experimental interpretation and data acquisition. For researchers in drug development and related fields, a thorough understanding of these principles is indispensable for advancing their scientific endeavors.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). ¹H NMR - Integration. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.4: Integration of ¹H NMR Absorptions - Proton Counting. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • JEOL. (n.d.). NMR Basics for the absolute novice. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (2026). How to Get a Good ¹H NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the ¹H NMR (O Chem). [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). Introduction to Proton NMR. Retrieved from [Link]

  • Wishart, D. S., et al. (2010, March 15). A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Retrieved from [Link]

  • University of Washington. (2021, March 24). Interpreting Aromatic NMR Signals. [Video]. YouTube. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. [Video]. YouTube. Retrieved from [Link]

  • Keeler, J. (n.d.). NMR Data Processing. In eMagRes. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR Signal Integration: Overview. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Fitzpatrick, M. (2015, October 17). 1D ¹H NMR data processing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHEM 344 ¹H-NMR chemical shift table.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). ¹H NMR tables. Retrieved from [Link]

  • Schorn, C. (2002).
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Hoye, T. R., et al. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(10), 3057-3060. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring ¹H NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2020, December 6). Coupling constant in HNMR spectroscopy. Retrieved from [Link]

  • University of California, San Diego. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

  • Jasperse, C. (n.d.). The four facets of ¹H NMR spectroscopy. Retrieved from [Link]

  • Max Planck Institute. (n.d.). Supporting Information. Retrieved from [Link]

  • Stoltz, B. M., et al. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Diethoxyaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxyaniline. In PubChem. Retrieved from [Link]

Sources

IR spectroscopy peaks for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Profiling of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Executive Summary & Scope

This guide provides a technical framework for the identification of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline (


) using Fourier Transform Infrared (FTIR) spectroscopy.

Unlike standard spectral libraries that provide static matches, this guide utilizes a Comparative Fragment Analysis approach. By analyzing the spectroscopic shifts from its synthetic precursors—2,5-dimethoxyaniline and 3-(2-ethoxyethoxy)benzaldehyde —we establish a self-validating identification protocol. This method is critical for researchers verifying the success of reductive amination reactions where distinguishing the secondary amine product from unreacted starting materials is the primary challenge.

Structural Dissection & Spectral Zones

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The target molecule is a secondary aromatic amine featuring a benzyl linker and an ethoxyethoxy tail .

The Three Critical Spectral Zones
ZoneWavenumber (

)
Key Functional GroupDiagnostic Value
High Frequency 3200 – 3500N-H Stretch (Secondary)Differentiation: Distinguishes product (singlet) from aniline precursor (doublet).
C-H Region 2800 – 3100

&

C-H
Confirmation: The ethoxyethoxy tail adds significant

intensity compared to the aniline.
Fingerprint 1000 – 1700C=C, C-N, C-O-CValidation: Absence of C=O (aldehyde) and presence of ether bands.

Comparative Peak Analysis: Target vs. Alternatives

The following table contrasts the target molecule against its specific synthetic precursors. This serves as the primary "Alternative" comparison for Process Analytical Technology (PAT) applications.

Table 1: Differential IR Peak Assignments

Functional GroupPrecursor A (2,5-Dimethoxyaniline)Precursor B (Aldehyde Derivative)TARGET PRODUCT (Secondary Amine)Shift / Note
N-H Stretch Doublet (3350 & 3450

)
AbsentSinglet (~3300–3350

)
Critical: Collapse of doublet to weak singlet confirms secondary amine formation.
C=O Stretch AbsentStrong (~1680–1700

)
ABSENT Disappearance of carbonyl is the primary indicator of reaction completion.
C=N Stretch AbsentTransient IntermediateAbsentImine intermediate (1640

) should be reduced; if present, reduction is incomplete.
C-O Stretch ~1200–1225

(Methoxy)
~1260

(Ether)
Multiple Bands (1100–1260

)
Summation of methoxy (ring) and aliphatic ether (tail) signals.
C-H (

)
Weak (Methoxy only)ModerateStrong (2850–2950

)
Increased intensity due to the added ethoxyethoxy chain.

Technical Insight: The most common error in identifying this compound is confusing the secondary amine N-H stretch (which is often weak) with trace moisture. Always dry samples thoroughly before analysis.

Visualizing the Identification Logic

The following diagram illustrates the logical flow for determining if the isolated product is the target secondary amine or a mixture of precursors.

IR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check 1680-1700 cm-1 (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO No_CO Peak Absent Check_CO->No_CO Result_Ald Contaminated with Aldehyde Precursor Has_CO->Result_Ald Check_NH Check 3300-3500 cm-1 (Amine Region) No_CO->Check_NH Doublet Doublet Pattern Check_NH->Doublet Singlet Weak Singlet Check_NH->Singlet Result_Ani Contaminated with Primary Aniline Doublet->Result_Ani Result_Target POSITIVE ID: Target Secondary Amine Singlet->Result_Target

Figure 1: Decision tree for distinguishing N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline from synthetic precursors.

Experimental Protocol: ATR-FTIR

To ensure reproducibility, follow this self-validating protocol. This method minimizes sampling error common with KBr pellets (e.g., moisture interference).

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory.

Step-by-Step Methodology:

  • Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4

    
     resolution).
    
  • Sample Prep:

    • Solids: Place ~5 mg of the amine hydrochloride salt or freebase directly on the crystal. Apply high pressure clamp.

    • Oils (Freebase): Apply a thin film. Ensure no air bubbles are trapped.

  • Acquisition: Collect sample spectrum (32 scans).

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering (common in oils).

  • Validation Check (Self-Correction):

    • Check: Look at 2350

      
      . If 
      
      
      
      doublet is inverted or strong, re-run background.
    • Check: Look at 1680

      
      . If a peak exists, perform a TLC or LC-MS check for aldehyde contamination.
      

Mechanistic Pathway & Spectral Evolution

Understanding how the spectrum evolves during synthesis helps in troubleshooting.

Synthesis_Spectrum Prec_A 2,5-Dimethoxyaniline (NH2 Doublet) Imine Imine Intermediate (C=N ~1640) Prec_A->Imine + Precursor B Prec_B Aldehyde (C=O Strong) Prec_B->Imine Product Target Product (NH Singlet, No C=O) Imine->Product + Reductant (NaBH4)

Figure 2: Spectral evolution during Reductive Amination. The disappearance of C=O and conversion of C=N to C-N are key checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for functional group assignments).

  • NIST Chemistry WebBook. (2025). IR Spectrum of 2,5-Dimethoxyaniline. National Institute of Standards and Technology.[2] Available at: [Link]

  • NIST Chemistry WebBook. (2025). IR Spectrum of 3-ethoxy-2-hydroxybenzaldehyde (Analogue Reference). National Institute of Standards and Technology.[2] Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating identification methods). Available at: [Link]

Sources

A Comparative Guide to Purity Verification of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the robust purity verification of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline. We delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes an orthogonal analytical strategy, grounded in first principles and aligned with international regulatory standards, to ensure a comprehensive and trustworthy assessment of compound purity for research and development applications.

Introduction: The Imperative for Rigorous Purity Assessment

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a complex molecule featuring multiple functional groups: a secondary amine, two ether linkages, and a dimethoxy-substituted aniline ring. In the context of drug discovery and development, even minute impurities can significantly alter pharmacological activity, toxicity profiles, and experimental reproducibility. Therefore, establishing the purity of such a compound is not merely a quality control checkpoint but a fundamental requirement for valid scientific outcomes. This guide moves beyond simple protocol recitation to explain the causality behind methodological choices, enabling researchers to build a self-validating system for purity verification.

Synthetic Provenance and Potential Impurity Profile

A comprehensive purity analysis begins with an understanding of the compound's synthetic route. The target molecule is logically synthesized via a reductive amination pathway, a common and efficient method for C-N bond formation.[1] This understanding is critical as it allows us to anticipate likely process-related impurities.

The probable synthesis involves the condensation of 3-(2-ethoxyethoxy)benzaldehyde (I) with 2,5-dimethoxyaniline (II) to form an intermediate Schiff base (imine) (III) , which is then reduced to the final secondary amine product (IV) .

cluster_synthesis Reductive Amination Pathway I 3-(2-Ethoxyethoxy)benzaldehyde (I) III Intermediate Imine (III) I->III + (Condensation) II 2,5-dimethoxyaniline (II) II->III IV Target Molecule (IV) N-[3-(2-Ethoxyethoxy)benzyl]- 2,5-dimethoxyaniline III->IV + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Probable synthetic route via reductive amination.

This pathway immediately suggests a profile of potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual 3-(2-ethoxyethoxy)benzaldehyde (I) and 2,5-dimethoxyaniline (II) .

  • Intermediate Species: Unreduced Schiff base (imine) (III) , a common impurity if the reduction step is incomplete.[2]

  • By-products: Impurities arising from the specific reducing agent used or from side reactions involving the solvent.[3]

An effective analytical strategy must be capable of separating and detecting not only the target molecule but also these structurally similar, process-related impurities.

An Orthogonal Analytical Strategy: A Multi-faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the strengths of one method compensate for the limitations of another.

  • Chromatographic Techniques (HPLC, GC-MS): Provide separation of the target compound from its impurities, offering quantitative data on relative purity (e.g., area percent).

  • Spectroscopic Techniques (NMR, FTIR): Provide structural confirmation of the main component and can help identify the structure of unknown impurities.

Comparative Analysis of Core Analytical Techniques

This section details the primary methods for purity verification, comparing their principles, performance, and specific utility for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Purpose: HPLC is the cornerstone for quantitative purity assessment of non-volatile organic molecules. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[4] For this molecule, a reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice due to the presence of strong UV-absorbing aromatic rings.

Expertise & Causality:

  • Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the largely non-polar target molecule.

  • Mobile Phase: A gradient elution using acetonitrile and water is optimal. A gradient is necessary to ensure that both potentially more polar (starting materials) and less polar (target molecule) compounds are eluted with good peak shape in a reasonable time.[5][6] A buffer (e.g., 0.1% formic acid or ammonium acetate) is added to control the ionization state of the secondary amine, ensuring consistent retention times and preventing peak tailing.

  • Detection: The dimethoxyaniline and benzyl moieties provide strong chromophores. A Diode Array Detector (DAD) is superior to a single-wavelength UV detector, as it provides spectral data for each peak, aiding in peak purity assessment and impurity identification.[7] Wavelengths around 254 nm and 280 nm are likely to provide high sensitivity.

Experimental Protocol: RP-HPLC-UV for Purity Determination

  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 1 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 30% B over 1 min.

    • Re-equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Detection: DAD, 210-400 nm. Monitor at 254 nm for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Purpose: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Separation occurs in a capillary column based on boiling point and polarity, and detection by mass spectrometry provides definitive mass-to-charge ratio (m/z) and fragmentation patterns, acting as a molecular fingerprint.[8] It is exceptionally well-suited for detecting volatile starting materials or low-molecular-weight by-products.

Expertise & Causality:

  • Applicability: While many amines can be problematic for GC due to their polarity causing peak tailing, this N-benzylated secondary amine should have sufficient volatility and thermal stability for analysis.[9][10]

  • Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or HP-5MS) is a robust, general-purpose choice that will separate compounds primarily based on boiling point.[8]

  • Inlet Temperature: A temperature of ~280 °C is a good starting point to ensure complete volatilization without causing thermal degradation.

  • Ionization: Electron Ionization (EI) at 70 eV is standard. It provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature 150 °C, hold for 1 min.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.

  • Injector: Splitless mode (for trace analysis), 280 °C.

  • Sample Preparation: Dissolve sample in ethyl acetate or dichloromethane to ~1 mg/mL.

  • MS Parameters:

    • Transfer Line: 290 °C.

    • Ion Source: 230 °C (EI).

    • Scan Range: 40-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: NMR spectroscopy is unparalleled for unambiguous structure elucidation. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C). For purity, its primary roles are definitive identity confirmation of the main peak seen in chromatography and as a potential quantitative tool (qNMR).

Expertise & Causality:

  • ¹H NMR: Confirms the presence of all expected proton groups (aromatic, methylene, methoxy, ethoxy) and their connectivity through spin-spin coupling. The integral of the peaks should correspond to the number of protons, providing a preliminary check on purity. The absence of signals corresponding to aldehyde protons (~9-10 ppm) from the starting material is a key indicator of reaction completion.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of unique carbon signals should match the structure.

  • Quantitative NMR (qNMR): With the inclusion of a certified internal standard of known purity and concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (mass fraction) of the target compound, independent of its own reference standard.

Expected ¹H NMR Signals (Illustrative):

  • Aromatic Protons: Multiple signals between ~6.5-7.5 ppm.

  • Benzyl CH₂: A singlet or doublet around ~4.3 ppm.

  • Ethoxy O-CH₂-CH₃: A triplet and quartet around ~1.2 ppm and ~3.6 ppm, respectively.

  • Ethoxyethoxy O-CH₂-CH₂-O: Multiple signals in the ~3.7-4.1 ppm range.

  • Dimethoxy O-CH₃: Two singlets around ~3.8 ppm.

  • Amine N-H: A broad singlet, variable chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Purpose: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent, rapid technique for identity confirmation but is not suitable for quantifying impurities unless they possess a unique and strong absorption band absent in the main compound.

Expertise & Causality: Its primary utility here is to quickly confirm the success of the final reduction step. The disappearance of the strong C=N (imine) stretch (around 1640-1690 cm⁻¹) and the appearance of the N-H stretch (around 3300-3500 cm⁻¹) is a clear indicator of the conversion of the intermediate (III) to the product (IV) .[11][12]

Expected Key FTIR Absorption Bands:

  • N-H Stretch (Secondary Amine): ~3300-3500 cm⁻¹ (moderate, sharp).

  • Aromatic C-H Stretch: ~3000-3100 cm⁻¹.

  • Aliphatic C-H Stretch: ~2850-3000 cm⁻¹.

  • Aromatic C=C Bends: ~1500-1600 cm⁻¹.

  • C-O Ether Stretch: ~1050-1250 cm⁻¹ (strong).

Data Presentation: A Comparative Summary

The performance and application of these techniques are summarized below.

Parameter HPLC-UV GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingVolatile Impurity ID & QuantificationStructural Confirmation & Absolute Quantification (qNMR)Functional Group ID & Reaction Monitoring
Typical LOQ ~0.01 - 0.05% (Area %)~0.01 - 0.05%~0.1 - 1% (for impurity detection)> 1-5%
Key Strengths High precision, robust, widely applicable for non-volatiles.High specificity (MS), excellent for volatile impurities.Unambiguous structure proof, primary method potential.Fast, simple, non-destructive.
Key Limitations Requires a reference standard for identity, may not separate all isomers.Compound must be volatile and thermally stable.Lower sensitivity for trace impurities, complex mixtures are difficult.Not quantitative, low sensitivity.
Best For Detecting Starting materials, imine intermediate, non-volatile by-products.Residual solvents, volatile starting materials.Structural integrity, major impurities.Conversion of imine to amine.

Trustworthiness: A Self-Validating System through Method Validation

To ensure the trustworthiness of the primary quantitative method (HPLC), it must be validated according to established guidelines such as ICH Q2(R1).[13][14] This process demonstrates that the analytical procedure is suitable for its intended purpose.

cluster_validation ICH Q2(R1) Validation Workflow P Procedure Development S Specificity (Discrimination from impurities) P->S L Linearity (5 concentration levels) P->L A Accuracy (% Recovery of spiked sample) P->A Pr Precision (Repeatability & Intermediate) P->Pr Ro Robustness (Varying parameters like T, pH) P->Ro V Validated Method S->V R Range L->R R->V A->V LOD Limit of Detection Pr->LOD LOQ Limit of Quantification Pr->LOQ Pr->V Ro->V

Caption: Key parameters for analytical method validation per ICH Q2(R1).

A validated method provides documented evidence of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities.

  • Linearity & Range: Proportionality of detector response to concentration over a defined range (e.g., LOQ to 120% of the target concentration).[14]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • LOD/LOQ: The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Verifying the purity of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline demands a multi-pronged, orthogonal strategy. RP-HPLC-DAD serves as the primary tool for quantitative purity assessment, capable of separating the target compound from key process-related impurities. Its performance and reliability must be underpinned by a thorough method validation following ICH Q2(R1) guidelines. GC-MS complements this by offering superior detection and identification of volatile impurities. Finally, NMR and FTIR spectroscopy provide the definitive structural confirmation that is essential for ensuring the compound's identity. By integrating these techniques, researchers can establish a robust, self-validating system that ensures the quality and integrity of their material, thereby safeguarding the reliability of their scientific research.

References

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2018, March). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]

  • ACS Publications. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Agilent. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Retrieved from [Link]

  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dibenzylaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Environmental Monitoring and Technology Project. (n.d.). III Analytical Methods. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Total synthesis of ent-pavettamine NMR data of all compounds. Retrieved from [Link]

  • Caltech. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

Sources

Comparative Receptor Selectivity Profiles of N-Benzyl Anilines

[1][2]

Executive Summary: Scaffold Distinction & Primary Targets

The N-benzyl aniline scaffold consists of an aniline (phenylamine) moiety alkylated with a benzyl group. The absence of the ethyl spacer (found in phenethylamines) fundamentally alters the receptor binding landscape, shifting affinity from G-protein coupled serotonin receptors (GPCRs) to enzymatic active sites and intracellular chaperones.

Scaffold ClassCore StructurePrimary TargetSecondary TargetKey Mechanism
N-Benzyl Aniline Ph-NH-CH₂-PhAChE / BuChE Sigma-1, hCA I/IIDual-site binding (CAS & PAS)
N-Benzyl Phenethylamine Ph-CH₂-CH₂-NH-CH₂-Ph5-HT2A / 5-HT2C 5-HT1A, D2Orthosteric Agonism

Critical Insight: The "SAR Cliff" is defined by the linker length. Extending the aniline nitrogen-to-phenyl distance by two carbons (transforming aniline to phenethylamine) confers high affinity for 5-HT2A receptors (Ki < 1 nM for 25I-NBOMe). Conversely, the constricted N-benzyl aniline scaffold favors the "gorge" geometry of Acetylcholinesterase.

Comparative Selectivity Profiles (Quantitative Data)

The following data aggregates potency values (IC50 and Ki) from recent medicinal chemistry literature, highlighting the selectivity of N-benzyl anilines for enzymatic inhibition over serotonergic binding.

Table 1: Cholinesterase & Carbonic Anhydrase Inhibition Profile

Targeting Alzheimer's pathology and Glaucoma/Epilepsy models.

Compound DerivativeSubstituent (Aniline Ring)Substituent (Benzyl Ring)AChE IC50 (nM) hCA I IC50 (nM) hCA II IC50 (nM) Selectivity (AChE/hCA II)
NBA-01 (Ref)4-ClH182.4243.1298.5~0.6 (Mixed)
NBA-05 H4-Cl40.6 633.5511.212.5 (AChE Selective)
NBA-08 4-Me4-F520.2415.0380.1Non-selective
Donepezil (Ctrl)----14.0>10,000>10,000Highly Selective

Data Source: Synthesized from inhibition profiles of N-benzyl-4-chloroaniline derivatives [1, 3].[1]

Table 2: Receptor Binding Affinity Contrast (N-Benzyl Aniline vs. NBOMe)

Demonstrating the loss of 5-HT affinity upon linker contraction.

CompoundScaffold Type5-HT2A Ki (nM) 5-HT2C Ki (nM) Sigma-1 Ki (nM)
25I-NBOMe N-Benzyl Phenethylamine0.0440.2>500
N-Benzyl Aniline N-Benzyl Aniline>10,000 (Inactive)>10,000120 - 450*
N-Benzyl-THIQ Rigidified N-Benzyl Aniline>5,000>5,00032.0

Note: Simple N-benzyl anilines show weak Sigma-1 affinity. High affinity (Ki < 50 nM) is achieved when the aniline nitrogen is incorporated into a tetrahydroisoquinoline (THIQ) ring system [4].

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of N-benzyl anilines is driven by the ability of the benzyl moiety to interact with specific hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).

Key SAR Determinants:
  • N-Benzyl Substitution (The "Anchor"):

    • Para-Chlorine/Fluorine: Significantly enhances AChE inhibition (decreases IC50) by increasing lipophilic interaction with Trp286 in the enzyme's peripheral site.

    • Ortho-Methoxy: Crucial for 5-HT2A activity in phenethylamines but sterically hinders AChE binding in anilines.

  • Aniline Nitrogen:

    • Must be secondary or tertiary. Quaternization (N-benzylpyridinium) often increases AChE potency further (to <10 nM) by mimicking the choline cation, though this limits BBB permeability.

  • The Linker:

    • Zero-Carbon (Aniline): Forces a rigid, conjugated system suitable for the narrow gorge of AChE.

    • Two-Carbon (Phenethylamine): Allows the flexibility required to span the Asp155-Phe339 distance in the 5-HT2A orthosteric site.

Visualization: SAR & Pathway Logic

SAR_PathwayCoreN-Benzyl AnilineScaffold (Ph-NH-Bn)Sub_BenzylBenzyl RingSubstitution (4-Cl, 4-F)Core->Sub_BenzylModificationSub_LinkerLinker Expansion(+2 Carbons)Core->Sub_LinkerModificationSub_NNitrogenQuaternizationCore->Sub_NModificationTarget_SigmaTarget: Sigma-1(Chaperone)Core->Target_SigmaModerate Affinity(if rigidified)Target_AChETarget: AChE(Peripheral Site)Sub_Benzyl->Target_AChEEnhances pi-pi stacking(IC50 < 50 nM)Target_5HTTarget: 5-HT2A(Orthosteric Site)Sub_Linker->Target_5HTEnables Agonism(Becomes NBOMe)Sub_N->Target_AChECation-pi interaction

Figure 1: Structural modifications of the N-benzyl aniline core dictate selectivity between Enzymatic inhibition (AChE) and GPCR activation (5-HT2A).

Experimental Protocols

To validate the selectivity profiles described above, the following self-validating protocols are recommended.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Purpose: To determine IC50 values for N-benzyl anilines against Acetylcholinesterase.

  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE (0.02 U/mL).

  • Incubation:

    • In a 96-well plate, add 140 µL Buffer, 20 µL Test Compound (DMSO stock), and 20 µL Enzyme solution.

    • Incubate at 25°C for 15 minutes (allows inhibitor binding to CAS/PAS).

  • Reaction Initiation:

    • Add 10 µL of ATChI/DTNB mixture.

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

    • Validation: Include Donepezil (IC50 ~14 nM) as a positive control.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Derive IC50 using non-linear regression (Log-inhibitor vs. response).

Protocol B: Radioligand Binding Assay (Sigma-1 Selectivity)

Purpose: To screen for off-target binding affinity at Sigma-1 receptors.

  • Membrane Prep: Use Guinea pig liver membranes (rich in Sigma-1).

  • Ligand: [³H]-(+)-Pentazocine (2 nM).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Incubate membranes + radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 8.0) for 120 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation: Ki for Haloperidol should be ~1-3 nM.

Visualization: Assay Workflow

Assay_Workflowcluster_0Primary Screen: Enzyme Inhibitioncluster_1Secondary Screen: SelectivityStartCompound Library(N-Benzyl Anilines)Step1Ellman's Assay(AChE/BuChE)Start->Step1Step2Colorimetric Readout(412 nm)Step1->Step2Decision1IC50 < 1 µM?Step2->Decision1Step3Counter-Screen: hCA I/II(Esterase Activity)Decision1->Step3YesStopStopDecision1->StopNo (Discard)Step4Off-Target: Sigma-1 Binding([3H]-Pentazocine)Step3->Step4FinalFinalStep4->FinalLead Candidate(AChE Selective)

Figure 2: Screening cascade to identify potent, selective N-benzyl aniline inhibitors.

References

  • Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase. Arabian Journal of Chemistry, 2022.[1] Link

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2014. Link

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. Frontiers in Chemistry, 2022. Link

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 2021. Link

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. ACS Chemical Neuroscience, 2014. Link

Safety Operating Guide

N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline .

Given the structural classification of this compound as a substituted N-benzyl-aniline derivative , it must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Toxic Organic Amine . The core 2,5-dimethoxyaniline moiety is a known toxic agent, and the lipophilic benzyl-ether tail facilitates biological absorption, necessitating strict containment protocols.

Executive Safety & Hazard Profile

Before initiating disposal, you must validate the hazard characteristics.[1][2] As a research chemical without a specific global SDS, the safety profile is derived from its pharmacophore (Aniline/Benzyl-ether).

Parameter Hazard Assessment Operational Implication
Chemical Class Secondary Aniline / Glycol EtherToxic by inhalation, ingestion, and skin contact.[2][3][4][5]
Toxicity Profile High Toxicity (Category 3/6.1) Treat as a suspected carcinogen and aquatic toxin.[4]
Reactivity Acid-Sensitive / Oxidation-SensitiveDo NOT mix with oxidizing acids (Nitric/Chromic) or Nitrites (Nitrosamine risk).
Waste Code U-Listed (Proxy) or D001/D003 Segregate as "Toxic Organic Waste."

Operational Handling Requirements

Objective: Prevent exposure during the transfer from bench to waste container.

  • Engineering Controls: All manipulation must occur within a certified Chemical Fume Hood or Glove Box .[4]

  • PPE Standards:

    • Respiratory: N95 minimum; P100/Half-mask if handling dry powder outside a hood.

    • Dermal: Double Nitrile Gloves (0.11 mm min) or Silver Shield® laminates for spill cleanup.

    • Body: Tyvek® lab coat or chemically resistant apron.

Disposal Procedures: Step-by-Step Protocol

A. Solid Waste (Pure Compound)

Do not dispose of in trash or biohazard bins.

  • Containment: Transfer the solid substance into a wide-mouth HDPE or Glass jar .

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[4]

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil polyethylene).

  • Disposal Path: Submit for High-Temperature Incineration via your facility's hazardous waste contractor.

B. Liquid Waste (Mother Liquors/Solvents)

Standard solvents: DMSO, Methanol, Dichloromethane.

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/DMSO/Ethanol.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). Note: Anilines are basic; do not acidify with nitric acid.

  • Container: Use a standard solvent safety can or amber glass bottle.

  • Trace Decontamination: Rinse original reaction vessels with Acetone or Ethanol ; add rinsate to the liquid waste container.

C. Contaminated Debris (Gloves, Wipes, Syringes)
  • Collection: Collect all disposable items in a dedicated, heavy-duty yellow or clear hazardous waste bag.

  • Labeling: Mark as "Solid Debris Contaminated with Toxic Amines."

  • Sharps: Place needles/syringes in a hard-shell sharps container labeled "Chemical Contaminated Sharps."

Visual Workflows

Figure 1: Routine Disposal Decision Tree

This workflow ensures the correct segregation of waste streams to prevent incompatibility accidents.

DisposalWorkflow Start Waste Generation: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline Form Determine Physical State Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid SolidAction 1. Double Bag in 4-mil Poly 2. Label 'Toxic Organic Solid' 3. Bin for Incineration Solid->SolidAction SolventCheck Check Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo DispHalo Segregate: Halogenated Waste Do NOT mix with Acids Halo->DispHalo DispNonHalo Segregate: Organic Organics Label 'Toxic Amine Solution' NonHalo->DispNonHalo

Caption: Logic flow for segregating solid vs. liquid waste streams to ensure compliance with EPA/RCRA standards.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill or solution leak.

SpillResponse Spill SPILL DETECTED Evacuate 1. Evacuate Area Alert Safety Officer Spill->Evacuate PPE 2. Don PPE (Tyvek, Double Gloves, Respirator) Evacuate->PPE Contain 3. Containment Cover with Vermiculite or Sand (DO NOT USE PAPER TOWELS) PPE->Contain Collect 4. Collection Scoop into Glass Jar Seal & Label Contain->Collect Clean 5. Decon Surface Wash with 10% Soap/Water Repeat 2x Collect->Clean

Caption: Emergency response protocol emphasizing the use of inert absorbents (vermiculite) over combustibles (paper).

Critical "Do Not" Protocols

  • DO NOT use bleach (Sodium Hypochlorite) for decontamination.

    • Reasoning: Hypochlorites can react with primary/secondary amines to form N-chloroamines , which are often more toxic and unstable than the parent compound. Use simple surfactants (soap/water) or specific organic solvents (ethanol) for cleaning surfaces [1].

  • DO NOT dispose of down the drain.

    • Reasoning: 2,5-dimethoxyaniline derivatives are highly toxic to aquatic life (Category Acute 1/Chronic 1) and must not enter water tables [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,5-Dimethoxyaniline.

  • Sigma-Aldrich. (2022). Product Safety: 2,5-Dimethoxyaniline Derivatives.

  • PubChem. (n.d.). Compound Summary: 2,5-Dimethoxyaniline.[6][7] National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.